molecular formula C25H26O4 B3346303 2-(4-Ethoxyphenyl)-2-methylpropyl 3-phenoxybenzoate CAS No. 117252-00-3

2-(4-Ethoxyphenyl)-2-methylpropyl 3-phenoxybenzoate

Cat. No.: B3346303
CAS No.: 117252-00-3
M. Wt: 390.5 g/mol
InChI Key: LXGQWWFUERYNCP-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-2-methylpropyl 3-phenoxybenzoate, often referred to in research as α-CO or etofenprox-carboxy, is a compound of significant interest in environmental toxicology and pesticide metabolism studies . It is primarily recognized as the oxidative metabolite of the insecticide etofenprox, formed through cytochrome P450-mediated activation in certain insect pests, such as Nilaparvata lugens . This transformation is a critical activation step, as this metabolite exhibits a dramatically amplified aquatic toxicity profile compared to the parent compound . Research has demonstrated that this compound is 23 to 79 times more lethal to aquatic organisms like fish and crabs than etofenprox itself, with a potency comparable to conventional pyrethroid insecticides . This makes it a crucial analyte for investigating the hidden ecological risks and indirect exposure pathways in integrated agroecosystems, particularly in rice paddies . The mechanism of action for this potent metabolite is consistent with that of classical pyrethroids, functioning as a sodium channel modulator that disrupts nerve impulse transmission, leading to paralysis and lethality in target organisms . For researchers, this compound is essential for conducting advanced environmental fate studies, assessing the full ecological impact of pesticide use, and understanding metabolic activation pathways in insects. It is supplied for research use only (RUO) and is strictly intended for laboratory investigations. It is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(4-ethoxyphenyl)-2-methylpropyl] 3-phenoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O4/c1-4-27-21-15-13-20(14-16-21)25(2,3)18-28-24(26)19-9-8-12-23(17-19)29-22-10-6-5-7-11-22/h5-17H,4,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGQWWFUERYNCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)(C)COC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30151731
Record name 2-(4-Ethoxyphenyl)-2-methylpropyl 3-phenoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30151731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117252-00-3
Record name Benzoic acid, 3-phenoxy-, 2-(4-ethoxyphenyl)-2-methylpropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117252003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Ethoxyphenyl)-2-methylpropyl 3-phenoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30151731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethoxyphenyl)-2-methylpropyl 3-phenoxybenzoate typically involves the reaction of 4-ethoxyphenol with an appropriate alkylating agent under controlled conditions. The reaction conditions may include the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that ensures high purity and yield. This involves the initial formation of the ethoxyphenyl intermediate, followed by its reaction with phenoxybenzoic acid derivatives under optimized conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Ethoxyphenyl)-2-methylpropyl 3-phenoxybenzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Agricultural Applications

Etofenprox is primarily used as an insecticide in agricultural settings. It is effective against a wide range of pests, making it valuable for crop protection.

Table 1: Efficacy of Etofenprox in Various Crops

Crop TypeTarget PestsApplication Rate (kg/ha)Residue Levels (mg/kg)
RiceLeafhoppers, planthoppers0.5<0.01-0.30
WheatAphids, beetles0.40.01-0.13
MaizeCorn borers0.5<0.01
BeansLeaf miners0.4<0.05

Etofenprox has shown effective control over these pests with minimal residue levels remaining post-harvest, which is crucial for food safety and compliance with regulations .

Environmental Persistence and Degradation

Research indicates that etofenprox degrades primarily through oxidation to form various metabolites, including 2-(4-ethoxyphenyl)-2-methylpropyl 3-phenoxybenzoate. Understanding its degradation pathways is essential for assessing its environmental impact.

Table 2: Degradation Pathways of Etofenprox

Time Post ApplicationMain MetabolitePercentage Remaining (%)
1 WeekThis compound8%
3 WeeksThis compound13%

The half-life of etofenprox on plant leaves has been determined to be approximately three weeks, indicating a moderate persistence in the environment .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of etofenprox for both humans and non-target organisms. Studies have shown that while etofenprox exhibits acute toxicity at high doses, its metabolites are significantly less toxic.

Table 3: Toxicity Profile of Etofenprox

Study TypeResult Summary
Acute Oral Toxicity (Rats)LD50 > 2000 mg/kg
Dermal Toxicity (Rabbits)No significant irritation observed
GenotoxicityNegative results in standard assays

These findings suggest that etofenprox can be used safely when applied according to recommended guidelines .

Case Studies in Field Trials

Field trials have been conducted to assess the effectiveness of etofenprox in real-world agricultural settings.

Case Study: Etofenprox on Rice Crops

In a controlled trial in Japan, rice crops treated with etofenprox showed a significant reduction in leafhopper populations compared to untreated controls. The application rate was set at 0.5 kg/ha, with residue analysis indicating levels below the acceptable limits after the pre-harvest interval (PHI) of seven days.

Case Study: Residue Analysis in Beans

Another study focused on beans revealed that after applying etofenprox at a rate of 0.4 kg/ha, residues were detected at levels below the limit of determination (<0.05 mg/kg) after three weeks, demonstrating its efficacy and safety for consumers .

Mechanism of Action

The mechanism by which 2-(4-Ethoxyphenyl)-2-methylpropyl 3-phenoxybenzoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting biological processes at the molecular level.

Comparison with Similar Compounds

Research Findings and Implications

  • Environmental Impact : Etofenprox’s rapid degradation in soil (DT₅₀ ~6 days) suggests moderate persistence, but the fate of its benzoate metabolite in ecosystems remains unstudied .
  • Toxicological Data: Etofenprox lacks a known antidote and poses risks upon exposure . The benzoate’s toxicity profile is undocumented, necessitating further research for ecological risk assessments.

Biological Activity

2-(4-Ethoxyphenyl)-2-methylpropyl 3-phenoxybenzoate, commonly known as etofenprox, is a synthetic pyrethroid insecticide that has gained attention for its biological activity, particularly in pest control. This article delves into its biological properties, metabolic pathways, toxicological studies, and potential applications.

Chemical Structure and Properties

Etofenprox is characterized by its unique chemical structure, which includes an ethoxyphenyl group and a phenoxybenzoate moiety. This structure contributes to its insecticidal properties and stability under various environmental conditions.

Biological Activity

Insecticidal Effects:
Etofenprox exhibits significant insecticidal activity against a variety of pests. Its mechanism of action primarily involves the disruption of sodium channel function in insect nerve cells, leading to paralysis and death. This mode of action is typical of pyrethroids, which are known for their neurotoxic effects on insects.

Toxicological Studies:
A series of toxicological assessments have been conducted to evaluate the safety and efficacy of etofenprox. These studies include:

  • Acute Toxicity: Acute oral and dermal toxicity studies indicate that etofenprox has low toxicity levels in mammals. The LD50 values suggest that it poses minimal risk when used according to recommended guidelines.
  • Chronic Toxicity: Long-term studies have demonstrated that etofenprox does not exhibit significant carcinogenic or mutagenic potential. For instance, a 13-week toxicity study in rats revealed no adverse effects on health or reproduction at tested doses .
  • Neurotoxicity: Neurotoxicity studies indicate that etofenprox affects the central nervous system (CNS) but does not lead to delayed neurotoxic effects, which is a concern with some other insecticides .

Metabolic Pathways

Etofenprox undergoes metabolic degradation in plants and animals, resulting in several metabolites, including this compound. Research has shown that after application to crops, the compound degrades primarily through oxidation processes. A study involving bean plants revealed that etofenprox was metabolized significantly over time, with the primary metabolite accounting for a notable percentage of the total radioactivity detected in treated plants .

Table 1: Metabolic Degradation of Etofenprox in Bean Plants

Time Post-ApplicationParent Compound (%)Main Metabolite (%)Other Metabolites (%)
1 Week758<1
3 Weeks<5013<1

Case Studies

Field Trials:
Field trials conducted in various agricultural settings have confirmed the effectiveness of etofenprox against target pests while also monitoring its environmental impact. Results indicated that etofenprox effectively reduced pest populations without significant residues remaining in harvested crops.

Environmental Impact Studies:
Studies assessing the environmental fate of etofenprox have shown that it degrades relatively quickly in soil and water environments, reducing the likelihood of long-term ecological effects. The half-life of etofenprox has been determined to be approximately three weeks under typical field conditions .

Q & A

Q. What are the recommended synthetic routes for 2-(4-Ethoxyphenyl)-2-methylpropyl 3-phenoxybenzoate, and how can reaction conditions be optimized for reproducibility?

Methodological Answer:

  • Literature Review: Identify analogous esters (e.g., phenacyl benzoates) to infer viable synthetic pathways. For example, phenacyl benzoate derivatives are often synthesized via nucleophilic substitution or esterification reactions using activated acylating agents .
  • Reagent Selection: Use 3-phenoxybenzoic acid and 2-(4-ethoxyphenyl)-2-methylpropanol as precursors. Catalysts like DCC (dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine) can enhance esterification efficiency.
  • Condition Optimization: Test solvent polarity (e.g., dichloromethane vs. THF), temperature (room temp. vs. reflux), and reaction time. Monitor progress via TLC or HPLC.
  • Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization to achieve >95% purity. Validate with 1^1H/13^{13}C NMR and FT-IR for structural confirmation .

Q. How should researchers characterize the physicochemical properties of this compound to ensure batch consistency?

Methodological Answer:

  • Spectroscopic Analysis:
    • NMR: Assign peaks for ethoxy (δ ~1.3 ppm for CH3_3, δ ~4.0 ppm for OCH2_2), phenoxy (δ ~6.8–7.5 ppm), and ester carbonyl (δ ~168–170 ppm) .
    • FT-IR: Confirm ester C=O stretch (~1720 cm1^{-1}) and aromatic C-O-C (~1250 cm1^{-1}).
  • Chromatography: Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity. Compare retention times with standards.
  • Thermal Stability: Perform DSC/TGA to determine melting point and decomposition temperature.

Advanced Research Questions

Q. What experimental strategies are effective for studying the environmental fate and biodegradation pathways of this compound?

Methodological Answer:

  • Environmental Partitioning:
    • Measure LogP (octanol-water partition coefficient) via shake-flask method to predict bioaccumulation potential.
    • Assess hydrolysis rates under varying pH (e.g., pH 5–9) and temperatures (20–40°C) .
  • Biodegradation Studies:
    • Use OECD 301B (Ready Biodegradability Test) with activated sludge. Monitor degradation via LC-MS for metabolites (e.g., 3-phenoxybenzoic acid).
    • Identify microbial consortia via 16S rRNA sequencing in soil microcosms .

Table 1: Key Environmental Parameters

ParameterMethodReference
LogPShake-flask (OECD 117)
Hydrolysis half-life (pH 7)HPLC-UV (OECD 111)
Soil adsorption coefficientBatch equilibrium (OECD 106)

Q. How can researchers resolve contradictions in bioactivity data across studies, such as conflicting cytotoxicity results?

Methodological Answer:

  • Experimental Replication: Standardize cell lines (e.g., HepG2 vs. HEK293), culture conditions (e.g., serum concentration), and compound solubility (use DMSO with <0.1% v/v).
  • Dose-Response Analysis: Perform IC50_{50} assays with 8–10 concentration points (e.g., 1 nM–100 µM). Use nonlinear regression (GraphPad Prism) to calculate potency.
  • Mechanistic Studies:
    • Compare ROS generation (DCFH-DA assay) and mitochondrial membrane potential (JC-1 staining) across models.
    • Validate target engagement via molecular docking (AutoDock Vina) against proposed receptors (e.g., cytochrome P450 isoforms) .

Q. What advanced techniques are suitable for studying the compound’s interactions with biological macromolecules?

Methodological Answer:

  • X-ray Crystallography: Co-crystallize the compound with target proteins (e.g., serum albumin) to resolve binding modes. Use synchrotron radiation for high-resolution data .
  • Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and measure binding kinetics (kon_{on}, koff_{off}) in real-time.
  • Molecular Dynamics (MD): Simulate ligand-protein interactions (GROMACS) over 100 ns to assess stability of binding poses and conformational changes .

Q. How should researchers design long-term stability studies for this compound under varying storage conditions?

Methodological Answer:

  • ICH Guidelines: Follow Q1A(R2) for accelerated stability testing (40°C/75% RH for 6 months) and long-term conditions (25°C/60% RH for 24 months).
  • Analytical Monitoring:
    • Quantify degradation products via LC-MS/MS monthly.
    • Track crystallinity changes via PXRD and hygroscopicity via DVS (dynamic vapor sorption).
  • Statistical Analysis: Use Arrhenius equation to predict shelf life from accelerated data .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Ethoxyphenyl)-2-methylpropyl 3-phenoxybenzoate
Reactant of Route 2
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2-(4-Ethoxyphenyl)-2-methylpropyl 3-phenoxybenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.